molecular formula C14H10N4O3 B2367773 N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide CAS No. 301675-24-1

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide

Cat. No. B2367773
CAS RN: 301675-24-1
M. Wt: 282.259
InChI Key: QPKROMNIEAEFQA-UHFFFAOYSA-N
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Description

“N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” is a compound that has been studied in various contexts. For instance, derivatives of this compound have been found to be potent inhibitors of CK1δ . The compound is typically obtained as a white solid .


Synthesis Analysis

The synthesis of similar compounds involves the use of various reagents and conditions . For example, a solution of 4- (1 H -benzo [ d ]imidazol-2-yl)benzenamine in anhydrous acetone was added dropwise and the reaction mixture was further refluxed for 2–3 hours .


Molecular Structure Analysis

The molecular structure of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives has been studied using various techniques . For instance, X-ray crystal structure elucidation has been used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives have been studied in various contexts . For example, X-ray analysis of a derivative bound to CK1δ demonstrated its binding mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives have been studied using various techniques . For instance, the product was obtained as a light brown crystalline solid .

Scientific Research Applications

Therapeutic Potential

Imidazole, which is a core component of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide”, has a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Compounds containing the benzimidazole moiety have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

The compound can be synthesized via an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained .

Quorum Sensing Inhibition

Compounds containing the benzimidazole moiety have been studied for their potential to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .

Organic Catalysts

Benzimidazole derivatives are employed as organic catalysts .

Ligands for Palladium- and Rhodium-Catalyzed Reactions

Benzimidazole derivatives are used as ligands for palladium- and rhodium-catalyzed Heck, Suzuki, and reduction reactions .

Chiral Inductors in Asymmetric Synthesis

Benzimidazole derivatives are used as chiral inductors in asymmetric synthesis .

Elastase Inhibition and Free Radical Scavenging

Compounds based upon a benzimidazole thiourea moiety have unique properties related to elastase inhibition and free radical scavenging activity .

Safety and Hazards

The safety and hazards associated with “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives have been studied . For example, none of the chemicals in a similar product are listed as Hazardous Substances under the CWA .

Future Directions

The future directions for the study of “N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide” and its derivatives are promising . For instance, the experimental results and drug-likeness properties of a Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKROMNIEAEFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 200 mL flask was charged with 2.25 g 3-nitrobenzoic acid (13.46 mmol, 1.0 equiv), 3.59 g 2-aminobenzimidazole (26.92 mmol, 2.0 equiv), 5.63 g O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU, 14.81 mmol, 1.10 equiv), and 1-hydroxybenzotriazole hydrate (HOBT, 14.13 mmol, 1.05 equiv). The flask was then charged with 40 mL DMF, stirring was initiated (magnetic stirrer) and 1.71 mL N-methylmorpholine (NMM, 15.48 mmol, 1.15 equiv) was added in one portion to the suspension. After 6 h, the suspension was diluted with 200 mL of a 10% citric acid solution. After stirring an additional 30 min, the suspension was filtered and the resulting solid was washed (2×H2O, then 2×sat. NaHCO3). The solid was then triturated with EtOAc (30 mL), filtered, and dried under reduced pressure to give 3.16 g of the product as a tan solid (11.2 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 12.60 (broad s, 2 H), 8.96 (t, J=2.1 Hz, 1 H), 8.55 (d, J=7.8 Hz, 1 H), 8.38 (m, 1 H), 7.78 (t, J=7.9 Hz, 1 H), 7.43 (dd, J=3.2, 5.9 Hz, 2 H), 7.18 (dd, J=3.2, 5.9 Hz, 2 H); MS: ESI(−) m/z 281.1 (M−H).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
14.13 mmol
Type
reactant
Reaction Step One
Quantity
1.71 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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